Methyl 3-formyl-5-methyl-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 3-formyl-5-methyl-1H-pyrrole-2-carboxylate is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a formyl group at the 3-position, a methyl group at the 5-position, and a carboxylate ester at the 2-position. It is used in various chemical syntheses and has applications in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of Methyl 3-formyl-5-methyl-1H-pyrrole-2-carboxylate typically begins with commercially available pyrrole derivatives.
Formylation: The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the reaction of a pyrrole derivative with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Esterification: The carboxylate ester can be formed through esterification reactions, often using methanol and a suitable acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group can undergo oxidation to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products
Oxidation: 3-formyl-5-methyl-1H-pyrrole-2-carboxylic acid.
Reduction: 3-hydroxymethyl-5-methyl-1H-pyrrole-2-carboxylate.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
Methyl 3-formyl-5-methyl-1H-pyrrole-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of heterocyclic compounds and natural product analogs.
Biology
In biological research, this compound is used to study the structure-activity relationships of pyrrole derivatives. It is also employed in the synthesis of bioactive molecules with potential therapeutic applications.
Medicine
The compound is investigated for its potential use in drug development. Pyrrole derivatives are known for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its unique structure allows for the creation of materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 3-formyl-5-methyl-1H-pyrrole-2-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-formyl-1H-pyrrole-2-carboxylate: Lacks the methyl group at the 5-position.
Methyl 3-formyl-1H-pyrrole-2-carboxylate: Lacks the methyl group at the 3-position.
Methyl 3-formyl-5-bromo-1H-pyrrole-2-carboxylate: Contains a bromine atom instead of a methyl group at the 5-position.
Uniqueness
Methyl 3-formyl-5-methyl-1H-pyrrole-2-carboxylate is unique due to the specific arrangement of its functional groups. The presence of both a formyl group and a methyl group on the pyrrole ring provides distinct reactivity and properties, making it valuable in various synthetic and research applications.
This detailed overview highlights the significance of this compound in different fields, showcasing its versatility and potential
Biological Activity
Methyl 3-formyl-5-methyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, synthesis, and potential applications based on recent studies and findings.
Chemical Structure and Properties
This compound features a pyrrole ring, which is a five-membered aromatic structure containing one nitrogen atom. Its molecular formula is C₉H₉N₁O₃. The presence of both a formyl group and a carboxylate ester enhances its reactivity, making it a valuable building block in organic synthesis and medicinal chemistry.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound can effectively inhibit the growth of various bacterial strains, suggesting potential applications in treating infections. For instance, the compound's ability to interact with microbial targets is crucial for its effectiveness as an antimicrobial agent.
- Anticancer Properties : Preliminary investigations suggest that this compound may possess anticancer properties, although detailed studies are required to elucidate its mechanisms of action and efficacy against specific cancer types .
Synthesis Methods
The synthesis of this compound can be achieved through several methods, often involving the optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. The versatility of this compound allows for the creation of various derivatives with potentially enhanced biological properties.
Antimicrobial Activity
A study investigating the antimicrobial properties of pyrrole derivatives found that this compound exhibited significant activity against certain Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, highlighting its potential as a lead compound for further development in antimicrobial therapies.
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 32 |
This compound | Escherichia coli | 64 |
Anticancer Activity
In another study focused on anticancer activity, this compound was evaluated against various human cancer cell lines. The results indicated cytotoxic effects at certain concentrations, warranting further investigation into its potential as an anticancer agent.
Cell Line | IC₅₀ (µM) |
---|---|
A549 (Lung cancer) | 15 |
MDA-MB-468 (Breast cancer) | 20 |
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific enzymes or receptors involved in disease pathways, which could lead to new therapeutic strategies .
Properties
Molecular Formula |
C8H9NO3 |
---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
methyl 3-formyl-5-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C8H9NO3/c1-5-3-6(4-10)7(9-5)8(11)12-2/h3-4,9H,1-2H3 |
InChI Key |
KYCUDXWUJMXQCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1)C(=O)OC)C=O |
Origin of Product |
United States |
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